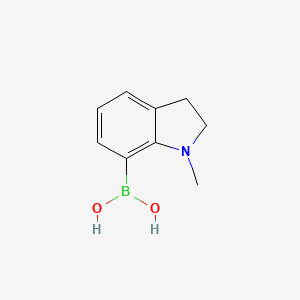
(1-Methylindolin-7-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Methylindolin-7-yl)boronic acid: is a boronic acid derivative that features an indole ring system substituted with a boronic acid group at the 7-position and a methyl group at the 1-position. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are widely used in the formation of carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-Methylindolin-7-yl)boronic acid typically involves the borylation of an indole derivative. One common method is the palladium-catalyzed borylation of 1-methylindole using bis(pinacolato)diboron as the boron source. The reaction is carried out under mild conditions, often in the presence of a base such as potassium acetate, and a palladium catalyst like Pd(dppf)Cl2 (dppf = 1,1’-bis(diphenylphosphino)ferrocene) .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for maximizing yield and minimizing costs.
Análisis De Reacciones Químicas
Types of Reactions: (1-Methylindolin-7-yl)boronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: Boronic acids can be oxidized to form phenols or other oxygen-containing compounds.
Substitution: The boronic acid group can be substituted with other functional groups through various nucleophilic substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles such as amines or alcohols.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Substitution: Substituted indole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: (1-Methylindolin-7-yl)boronic acid is used as a building block in organic synthesis, particularly in the construction of complex molecules through Suzuki-Miyaura coupling reactions .
Biology: Boronic acids, including this compound, are explored for their potential as enzyme inhibitors, particularly protease inhibitors, due to their ability to form reversible covalent bonds with active site serine residues .
Medicine: Research into boronic acid derivatives has shown promise in the development of therapeutic agents, including anticancer and antibacterial drugs .
Industry: In the industrial sector, boronic acids are used in the development of materials for sensors and electronic devices due to their unique chemical properties .
Mecanismo De Acción
The mechanism of action of (1-Methylindolin-7-yl)boronic acid in biological systems involves the formation of reversible covalent bonds with target molecules. For example, as a protease inhibitor, the boronic acid group can interact with the active site serine residue of the enzyme, forming a tetrahedral boronate complex that inhibits enzyme activity . This interaction is crucial for its potential therapeutic applications.
Comparación Con Compuestos Similares
- Phenylboronic acid
- Indole-3-boronic acid
- 1-Methylindole-3-boronic acid
Comparison: (1-Methylindolin-7-yl)boronic acid is unique due to its specific substitution pattern on the indole ring, which can influence its reactivity and binding properties. Compared to phenylboronic acid, it has a more complex structure that can offer additional interactions in biological systems. Indole-3-boronic acid and 1-methylindole-3-boronic acid are similar but differ in the position of the boronic acid group, which can affect their chemical behavior and applications .
Propiedades
Fórmula molecular |
C9H12BNO2 |
|---|---|
Peso molecular |
177.01 g/mol |
Nombre IUPAC |
(1-methyl-2,3-dihydroindol-7-yl)boronic acid |
InChI |
InChI=1S/C9H12BNO2/c1-11-6-5-7-3-2-4-8(9(7)11)10(12)13/h2-4,12-13H,5-6H2,1H3 |
Clave InChI |
WSPZDIABFRISQV-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C2C(=CC=C1)CCN2C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 4-[(pyrrolidin-1-yl)methyl]benzoate hydrochloride](/img/structure/B13451566.png)
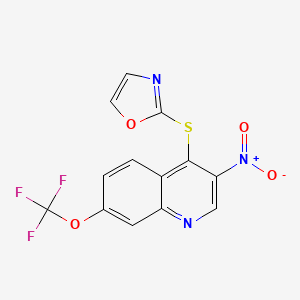
![rac-(1R,6R,8R)-2-oxa-5-azabicyclo[4.2.0]octan-8-ol hydrochloride](/img/structure/B13451574.png)
![6-methyl-1H,4H,7H-pyrazolo[3,4-b]pyridin-4-one hydrochloride](/img/structure/B13451575.png)
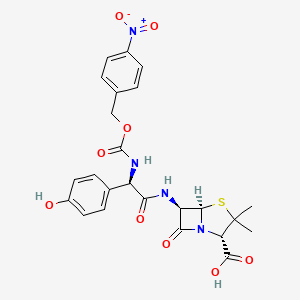
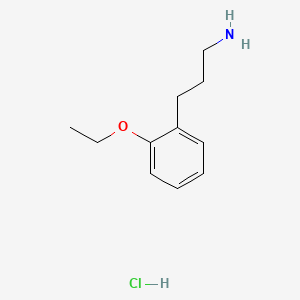
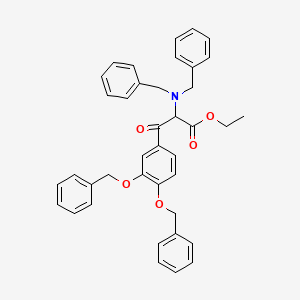
![1-[(Tert-butoxy)carbonyl]-3'-oxaspiro[azetidine-3,2'-bicyclo[2.2.1]heptane]-1'-carboxylic acid](/img/structure/B13451610.png)
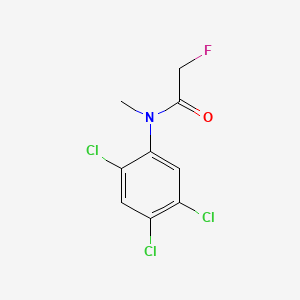
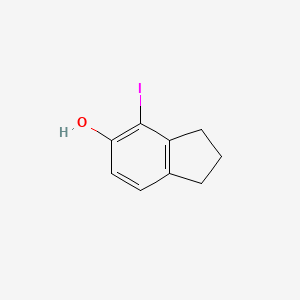
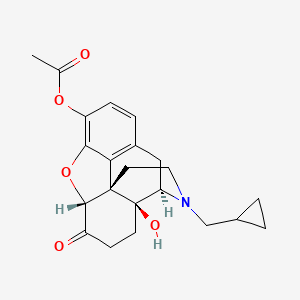
![6,6-Difluoro-1-azaspiro[3.3]heptane hydrochloride](/img/structure/B13451638.png)
![2-Oxaspiro[3.5]nonan-7-amine hydrochloride](/img/structure/B13451639.png)
